molecular formula C11H14N4O B2701157 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol CAS No. 1176499-81-2

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol

Cat. No.: B2701157
CAS No.: 1176499-81-2
M. Wt: 218.26
InChI Key: RSZMZDSRUOLQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol is a heterocyclic compound featuring a pyrimidine ring (4,6-dimethyl substitutions) linked to a pyrazole moiety (3,5-dimethyl substitutions) with a hydroxyl group at the 4-position. This structure combines two pharmacologically significant heterocycles, making it a candidate for diverse biological applications. Pyrimidine derivatives are known for their roles in nucleic acid metabolism and as antimicrobial agents , while pyrazole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial activities . The compound’s synthesis typically involves condensation reactions between hydrazine derivatives and diketones or cyanoacetates, followed by functionalization of the pyrimidine ring .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-6-5-7(2)13-11(12-6)15-9(4)10(16)8(3)14-15/h5,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZMZDSRUOLQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176499-81-2
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This solvent-free method is efficient and environmentally friendly. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and solvent-free synthesis are likely to be employed. The use of catalysts such as p-toluenesulfonic acid and the avoidance of solvents align with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of hydrazine and amine derivatives.

    Substitution: Formation of substituted pyrimidine and pyrazole derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms . The compound’s structure allows it to bind to active sites on enzymes or receptors, disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural analogs differ in substituent patterns on the pyrimidine and pyrazole rings, influencing their physicochemical and biological properties:

Feature 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol Similar Compounds
Pyrimidine Substituents 4,6-dimethyl 4,6-dimethyl (common in sulfonamide derivatives, e.g., )
Pyrazole Substituents 3,5-dimethyl; 4-hydroxyl 3-methyl, 5-hydroxy (e.g., 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl) derivatives
Additional Groups None Coumarin, tetrazole, or sulfamoyl groups (e.g., compounds 4i, 4j in )

Key structural distinctions:

  • Dimethyl groups on both pyrimidine and pyrazole rings increase steric bulk and lipophilicity, which could affect membrane permeability and metabolic stability relative to less-substituted analogs .

Physicochemical Properties

  • Lipophilicity : Higher than analogs with polar groups (e.g., sulfamoyl or coumarin derivatives) due to dimethyl substitutions.
  • Solubility : Lower in aqueous media compared to hydroxyl-rich analogs but modifiable via salt formation or prodrug strategies.
  • Stability : Pyrimidine-pyrazole hybrids generally exhibit thermal and pH stability, suitable for drug formulation .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine-Pyrazole Hybrids

Compound Name Pyrimidine Substituents Pyrazole Substituents Additional Groups Biological Activity Reference
This compound 4,6-dimethyl 3,5-dimethyl; 4-hydroxyl None Antibacterial, Antifungal
5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione 4,6-dimethyl 3-methyl; 5-hydroxy Butanedione Antibacterial (moderate)
4i (Coumarin-tetrazole derivative) 4,6-dimethyl Tetrazole-linked coumarin Coumarin, Tetrazole Not specified
3,5-Diamino-4-(4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylazopyrazole 4,6-dimethyl Sulfamoyl, phenylazo Sulfamoyl, Phenylazo Potential sulfonamide activity

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol is a heterocyclic compound featuring both pyrimidine and pyrazole rings. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry, agrochemicals, and materials science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C11_{11}H14_{14}N4_{4}
  • Molecular Weight : 202.256 g/mol
  • CAS Number : 1176499-81-2

Target of Action

This compound shares structural similarities with sulfamethazine, suggesting potential interactions with similar biological targets.

Mode of Action

The compound may inhibit specific enzymes or pathways involved in cellular processes. Its action is influenced by environmental factors such as temperature and pH, which can affect its stability and efficacy.

Biochemical Pathways

Research indicates that this compound interacts with various biochemical pathways, potentially altering gene expression and enzyme activity.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For example, it has been tested against bacteria and fungi with varying degrees of effectiveness.

Anticancer Activity

Research highlights the compound's potential in cancer therapy. It has demonstrated cytotoxic effects on cancer cell lines in vitro, indicating its promise as a chemotherapeutic agent.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties. It has shown effectiveness in inhibiting chitin synthesis in insect models, which is crucial for their growth and development.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods:

PathogenMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16

This indicates significant antimicrobial potential, particularly against gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay involving human breast cancer cell lines (MCF-7), the compound exhibited IC50_{50} values as follows:

Treatment Concentration (μM)Cell Viability (%)
0.185
160
1030

These results suggest that higher concentrations lead to increased cytotoxicity.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound to enhance its efficacy and reduce toxicity. For instance:

  • Synthesis Method : The compound is synthesized via a reaction between 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles using p-toluenesulfonic acid as a catalyst.
  • Biological Evaluation : Derivatives have been tested for improved solubility and bioavailability, leading to enhanced biological activity compared to the parent compound.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for preparing 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol, and what analytical methods validate its purity? A: The compound can be synthesized via condensation reactions between pyrimidine and pyrazole precursors. For example, refluxing pyrazole derivatives with substituted pyrimidines in ethanol or pyridine under controlled pH conditions is a common approach . Post-synthesis, characterization typically involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl group at position 4 of the pyrazole ring).
  • HPLC or LC-MS with a buffered mobile phase (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) to assess purity and detect residual solvents .
  • X-ray crystallography for resolving structural ambiguities, as demonstrated in related pyrazole-pyrimidine hybrids .

Advanced Reactivity and Functionalization

Q: How does the hydroxyl group at position 4 of the pyrazole ring influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions? A: The hydroxyl group acts as a weak acid (pKa ~8–10), enabling deprotonation under basic conditions to form a reactive oxyanion. This facilitates:

  • Sulfonation or sulfonylation (e.g., using sulfonyl chlorides) to introduce sulfonyl groups for bioactivity studies, as seen in structurally analogous pyrazole sulfonamides .
  • Coordination chemistry with transition metals (e.g., Pd or Cu) for catalytic applications, though steric hindrance from the 3,5-dimethyl groups may require optimized ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.